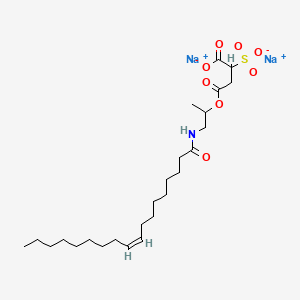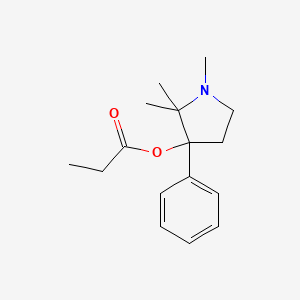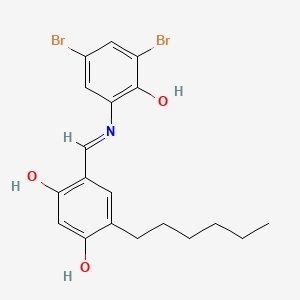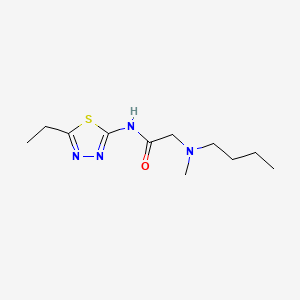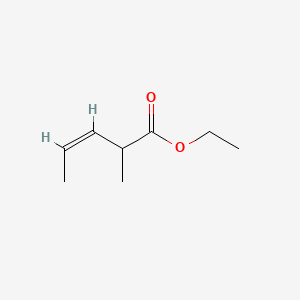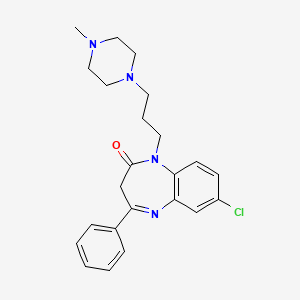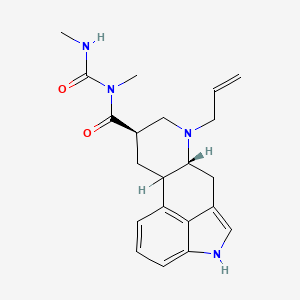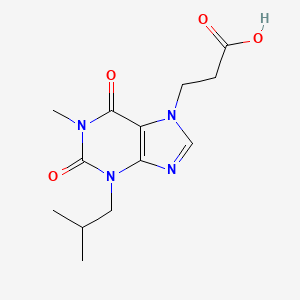
7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)- is a complex organic compound with a purine base structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives with propanoic acid derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions
7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases and conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Methyl 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate
- 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-
- Acetic acid, trifluoro-, 2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl ester
Uniqueness
What sets 7H-Purine-7-propanoic acid, 1,2,3,6-tetrahydro-2,6-dioxo-1-methyl-3-(2-methylpropyl)- apart from similar compounds is its specific structural configuration and the presence of the 2-methylpropyl group. This unique structure may confer distinct chemical properties and biological activities, making it valuable for specific applications .
属性
CAS 编号 |
132560-21-5 |
|---|---|
分子式 |
C13H18N4O4 |
分子量 |
294.31 g/mol |
IUPAC 名称 |
3-[1-methyl-3-(2-methylpropyl)-2,6-dioxopurin-7-yl]propanoic acid |
InChI |
InChI=1S/C13H18N4O4/c1-8(2)6-17-11-10(12(20)15(3)13(17)21)16(7-14-11)5-4-9(18)19/h7-8H,4-6H2,1-3H3,(H,18,19) |
InChI 键 |
DJGIPKDKFPMSJC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


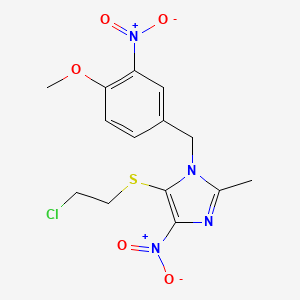
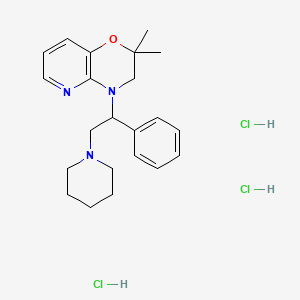
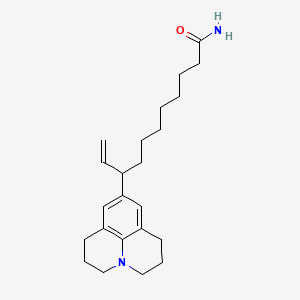
![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)

